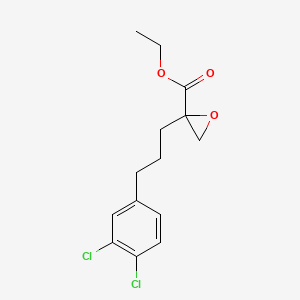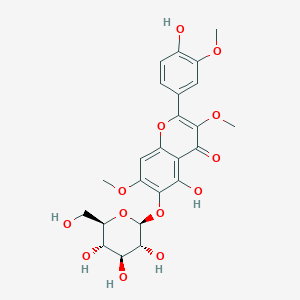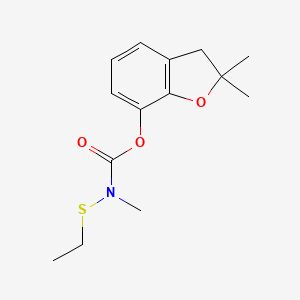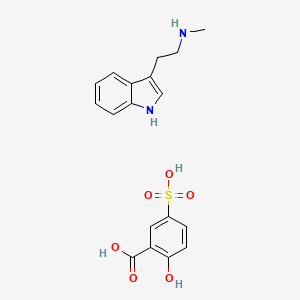
3-(2-(Methylamino)ethyl)indole sulfosalicylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(Methylamino)ethyl)indole sulfosalicylate is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Methylamino)ethyl)indole sulfosalicylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this specific compound, the starting materials would include 2-(Methylamino)ethylamine and an appropriate indole precursor. The reaction is usually carried out in the presence of a strong acid such as methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis. The process is optimized for high yield and purity, using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(2-(Methylamino)ethyl)indole sulfosalicylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
3-(2-(Methylamino)ethyl)indole sulfosalicylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential role in cell signaling pathways and as a ligand for various receptors.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 3-(2-(Methylamino)ethyl)indole sulfosalicylate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. For example, it can act as an agonist or antagonist for serotonin receptors, influencing neurotransmission and mood regulation. Additionally, it can inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
N-Methyltryptamine (NMT): A naturally occurring compound with similar structural features.
Serotonin: A neurotransmitter with an indole ring system.
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Uniqueness
3-(2-(Methylamino)ethyl)indole sulfosalicylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its sulfosalicylate moiety enhances its solubility and stability, making it more suitable for certain applications compared to other indole derivatives .
Properties
CAS No. |
73826-56-9 |
|---|---|
Molecular Formula |
C18H20N2O6S |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
2-hydroxy-5-sulfobenzoic acid;2-(1H-indol-3-yl)-N-methylethanamine |
InChI |
InChI=1S/C11H14N2.C7H6O6S/c1-12-7-6-9-8-13-11-5-3-2-4-10(9)11;8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h2-5,8,12-13H,6-7H2,1H3;1-3,8H,(H,9,10)(H,11,12,13) |
InChI Key |
RSDLJUGOOWYSHN-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=CNC2=CC=CC=C21.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


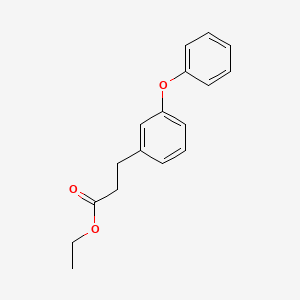

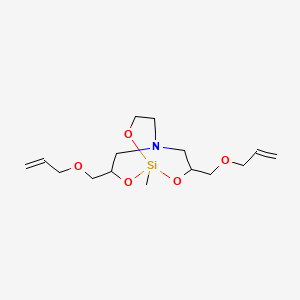
![Methyl 2-[(2-chlorophenyl)methoxymethyl]benzoate](/img/structure/B13754277.png)

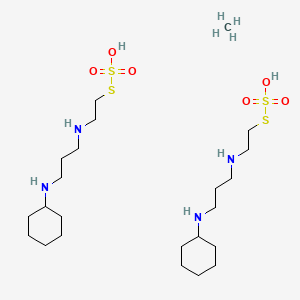

![[Chloro(dicyclohexyl)methyl]benzene](/img/structure/B13754308.png)

![4-Pyridinecarboxamide,n-[2-[(hydroxyamino)carbonyl]phenyl]-](/img/structure/B13754314.png)
![2-Methyl-2-[3-[[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxycarbonylamino]methyl]phenoxy]propanoic acid](/img/structure/B13754327.png)
